

Introduction: The Strategic Importance of a Fluorinated Chiral Building Block

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Compound of Interest

Compound Name: Methyl L-2-(4-fluorophenyl)glycinate HCl

CAS No.: 916602-09-0

Cat. No.: B3030539

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In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the availability of high-quality, stereochemically defined building blocks. Methyl L-2-(4-fluorophenyl)glycinate Hydrochloride (HCl), a non-proteinogenic amino acid derivative, represents a quintessential example of such a crucial intermediate. Its structure combines three key features that make it highly valuable to medicinal chemists: a chiral center dictating specific three-dimensional orientation, a reactive methyl ester for facile chemical modification, and a strategically placed fluorine atom on the phenyl ring.

The incorporation of fluorine into drug candidates is a widely recognized strategy to enhance pharmacological properties.[1][2] Fluorine's high electronegativity and small size can modulate a molecule's acidity (pKa), lipophilicity, and metabolic stability, often leading to improved bioavailability and target-binding affinity.[1] This guide provides an in-depth technical overview of **Methyl L-2-(4-fluorophenyl)glycinate HCl**, intended for researchers, scientists, and drug development professionals who utilize such building blocks to construct the next generation of therapeutics. We will delve into its fundamental properties, synthesis, analytical characterization, and strategic applications, providing both the "how" and the "why" from a field-proven perspective.

Core Chemical Identity and Physicochemical Properties

Methyl L-2-(4-fluorophenyl)glycinate HCl is the hydrochloride salt of the methyl ester of L-2-(4-fluorophenyl)glycine. The hydrochloride form enhances stability and improves handling characteristics compared to the free base, which is more prone to degradation or polymerization.

Chemical Structure

The molecule's structure is defined by a central alpha-carbon, which is a stereocenter, bonded to an amino group (protonated as an ammonium chloride salt), a methyl ester, a hydrogen atom, and a 4-fluorophenyl group.

Caption: Chemical structure of **Methyl L-2-(4-fluorophenyl)glycinate HCl**.

Physicochemical Data

The following table summarizes the key identifying and physical properties of the compound.

Property	Value	Reference(s)
CAS Number	916602-09-0	[3][4]
IUPAC Name	methyl (2S)-2-amino-2-(4-fluorophenyl)acetate;hydrochloride	[3]
Molecular Formula	C ₉ H ₁₁ ClFNO ₂	[3]
Molecular Weight	219.64 g/mol	[4]
Appearance	Solid	[4]
Purity	Typically ≥97%	[4]
Canonical SMILES	<chem>COC(=O)C1=CC=C(F)C=C1.Cl</chem>	[3]
InChI Key	JLGSKYIBZLQSFR-QRPNPIFTSA-N	[3][4]
Storage	Ambient, in a dry, well-sealed container	[4][5]

Synthesis and Purification: A Protocol Built on Trustworthiness

The most direct and common synthesis of **Methyl L-2-(4-fluorophenyl)glycinate HCl** involves the esterification of the parent amino acid, L-2-(4-fluorophenyl)glycine. The protocol described below utilizes trimethylsilyl chloride (TMSCl) in methanol, a reliable and mild method for converting amino acids to their methyl ester hydrochlorides.[6]

Causality Behind Experimental Choices

- Reagents: Methanol serves as both the solvent and the esterifying agent. TMSCl is the key reagent; it reacts with methanol in situ to generate anhydrous HCl gas, which is the true catalyst for the esterification. This method avoids the direct handling of corrosive HCl gas and ensures anhydrous conditions, which are critical to drive the esterification equilibrium towards the product.

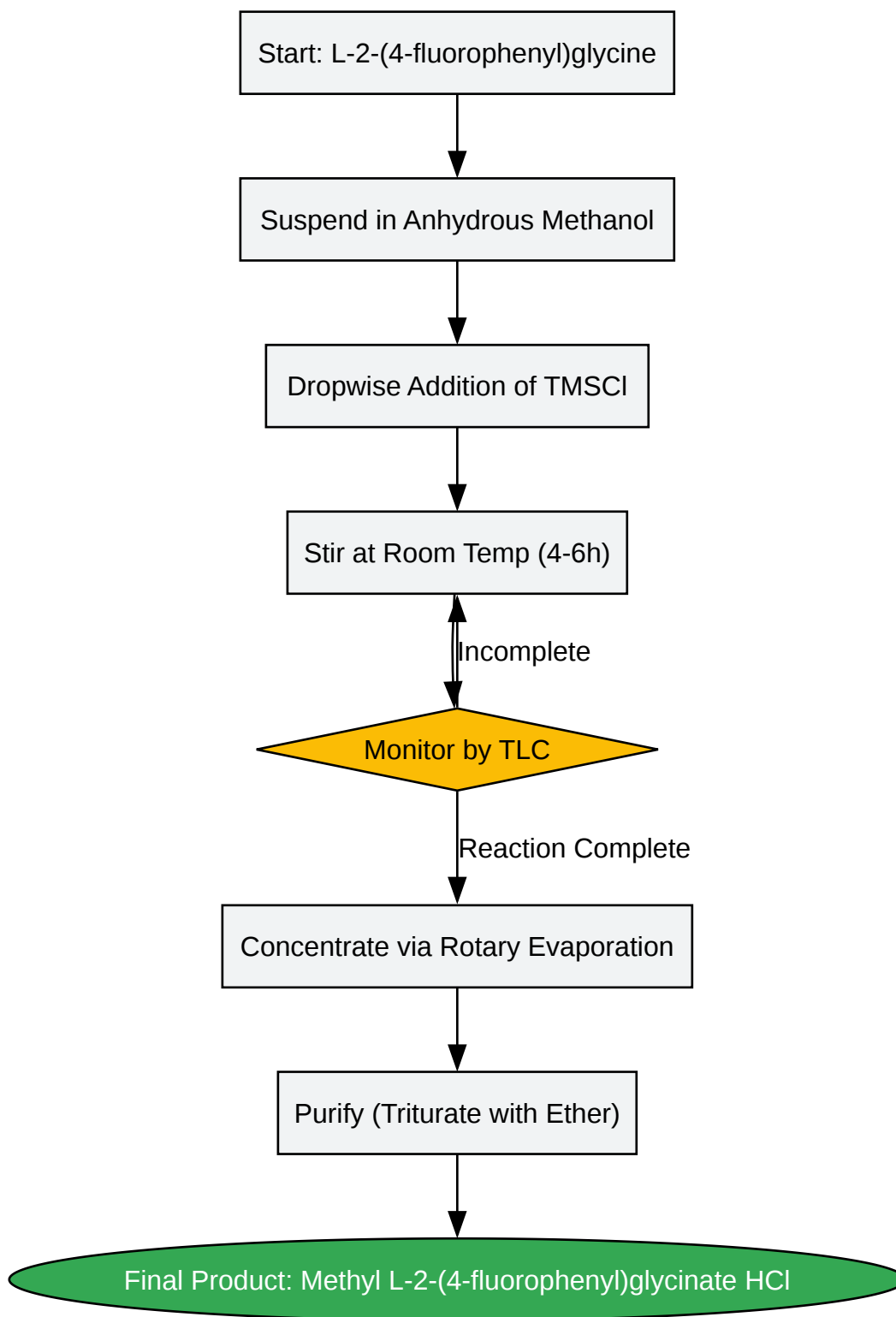
- **Temperature:** The reaction proceeds efficiently at room temperature, making it operationally simple and avoiding potential side reactions or degradation that can occur at elevated temperatures.
- **Monitoring:** Thin-Layer Chromatography (TLC) is a crucial self-validating step. By visualizing the consumption of the starting amino acid (which typically remains at the baseline in common solvent systems) and the appearance of the more mobile ester product, the reaction's progress can be reliably tracked.

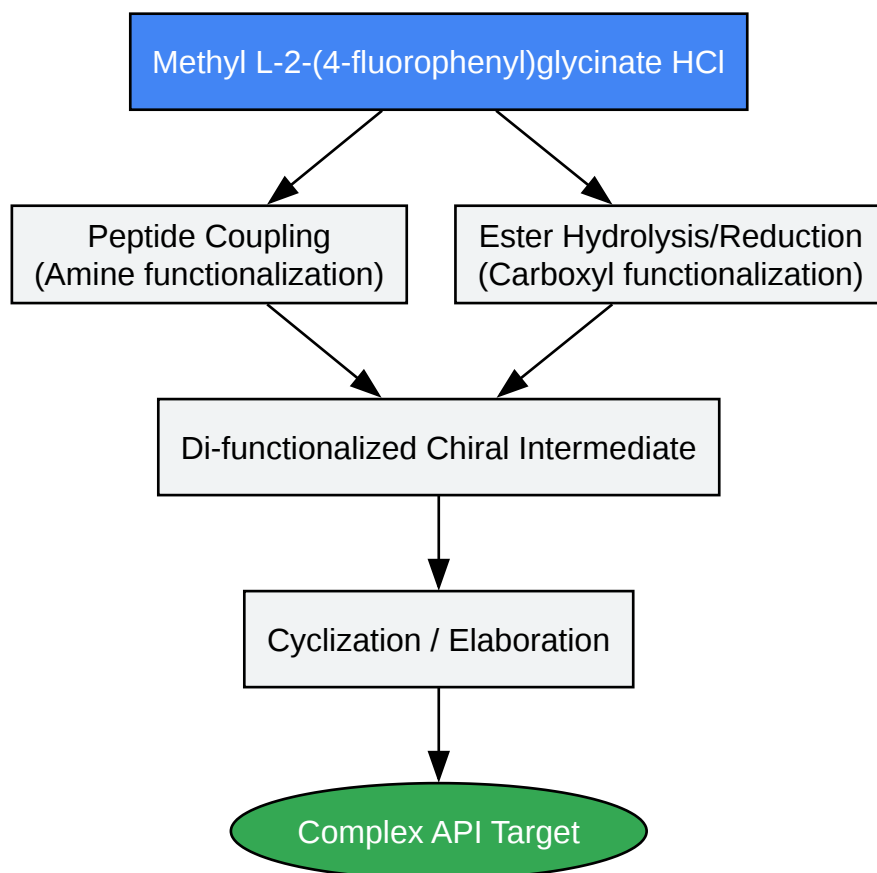
Experimental Protocol: Esterification via TMSCl/Methanol

- **Preparation:** To a 250 mL round-bottom flask equipped with a magnetic stir bar, add L-2-(4-fluorophenyl)glycine (0.10 mol, 16.9 g).
- **Inert Atmosphere (Optional but Recommended):** Purge the flask with an inert gas (e.g., nitrogen or argon) to minimize moisture.
- **Reagent Addition:** Under stirring, slowly add anhydrous methanol (120 mL). The amino acid will likely form a suspension.
- **Catalyst Generation:** To this suspension, add trimethylsilyl chloride (TMSCl) (0.22 mol, 28 mL) dropwise over 15-20 minutes using an addition funnel.
 - **Expertise Note:** The addition is exothermic. While an ice bath is not strictly necessary for this scale, for larger scales, cooling is advised to maintain control. The suspension should clarify as the reaction proceeds and the soluble hydrochloride salt of the product forms.
- **Reaction:** Stir the mixture at room temperature for 4-6 hours.
- **Monitoring:** Monitor the reaction's completion by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1). The starting material spot should be completely consumed.
- **Work-up:** Once complete, remove the solvent and excess reagents under reduced pressure using a rotary evaporator. The crude product will be obtained as a solid.

- Purification: The crude product is often of high purity. However, for exacting applications, recrystallization can be performed. Triturate the solid with cold diethyl ether (100 mL), stir for 30 minutes, and then collect the solid by vacuum filtration. Wash the filter cake with another portion of cold diethyl ether (50 mL) and dry under vacuum to yield the final product as a white solid.

Synthesis Workflow Diagram





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Caption: Role as a versatile intermediate in complex molecule synthesis.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when handling any chemical reagent. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).

- Hazard Identification: The compound is classified with the GHS07 pictogram (Exclamation mark). [4] * H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Measures:

- P261: Avoid breathing dust. [4] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [4] * P302+P352: IF ON SKIN: Wash with plenty of water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4]* Personal Protective Equipment (PPE): Standard laboratory PPE is required, including a lab coat, safety glasses or goggles, and nitrile gloves. Work should be conducted in a well-ventilated fume hood.
- Storage: Store in a tightly closed container in a cool, dry place. [4]The hydrochloride salt is generally stable under ambient conditions but is hygroscopic.

References

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